Bienvenue dans la boutique en ligne BenchChem!

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Xanthine positional isomerism Hydrogen-bond donor count Lipophilicity

Secure 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, a strategic xanthine scaffold for medicinal chemistry. The unique N3,N7-diisobutyl substitution preserves a free N1-H, enabling hydrogen-bond donor role dissection vs. 1,3-diisobutylxanthine (no N1-H) and IBMX. This distinct regioisomer serves as an inactive comparator in PDE4 screens, validates analytical methods (logP 1.8), and offers a versatile N1-handle for parallel library synthesis. Essential for SAR programs demanding functional group resolution.

Molecular Formula C13H20N4O2
Molecular Weight 264.329
CAS No. 730950-15-9
Cat. No. B2362086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS730950-15-9
Molecular FormulaC13H20N4O2
Molecular Weight264.329
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC(C)C
InChIInChI=1S/C13H20N4O2/c1-8(2)5-16-7-14-11-10(16)12(18)15-13(19)17(11)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,15,18,19)
InChIKeyXKHVGGWQNAGVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 730950-15-9): Xanthine-Derived Research Intermediate with Distinct N3,N7-Diisobutyl Substitution


3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 730950-15-9; PubChem CID 3407390) is a synthetic purine-2,6-dione (xanthine) derivative bearing 2-methylpropyl (isobutyl) groups at both the N3 and N7 positions, leaving the N1 position as a free NH [1]. With a molecular weight of 264.32 g·mol⁻¹, a computed logP of 1.8, and a single hydrogen-bond donor, this compound occupies a distinct structural niche among alkylxanthines [1]. It is primarily listed in chemical vendor catalogs as a research intermediate and scaffold for structure–activity relationship (SAR) studies, although peer-reviewed pharmacological characterization remains sparse.

Why Generic Substitution Fails for 3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Positional Isomerism Dictates Target Engagement


The substitution pattern on the xanthine core critically determines pharmacological profile. 3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a positional isomer of the more extensively characterized 1,3-diisobutylxanthine (CAS 63908-24-7; CHEMBL26350) [1]. In the 1,3-isomer, both isobutyl groups flank the N1-position, whereas the target compound places them at N3 and N7, preserving a free N1-H. This single structural difference alters the hydrogen-bond donor count (1 vs. 0 for 1,3-diisobutylxanthine when N1 is substituted) and modulates the molecule's capacity to interact with adenosine receptors and phosphodiesterase (PDE) catalytic sites, which rely on specific H-bonding motifs within the purine-binding pocket [2]. Consequently, assuming functional equivalence between regioisomeric or differently N-substituted xanthines is scientifically unsound and can lead to misinterpretation of SAR data or failed biological experiments.

Quantitative Differentiation Evidence for 3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Head-to-Head and Cross-Study Comparator Data


N3,N7- vs. N1,N3-Diisobutyl Substitution: Hydrogen-Bond Donor Count and logP Comparison

The target compound (N3,N7-diisobutylxanthine) possesses one hydrogen-bond donor (N1-H) and a computed logP of 1.8 [1]. Its positional isomer, 1,3-diisobutylxanthine (CAS 63908-24-7), has zero H-bond donors when N1 is alkylated and a higher computed logP of 2.8 [2]. For comparison, the prototypical PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) also lacks an N1-H donor and has a logP of approximately 1.4 [3]. The presence of a free N1-H in the target compound is expected to enhance aqueous solubility and alter the hydrogen-bonding network within the purine-binding pocket of PDE and adenosine receptor targets.

Xanthine positional isomerism Hydrogen-bond donor count Lipophilicity

PDE Isoform Selectivity Fingerprint: Class-Level Inferiority of 3,7-Diisobutyl Substitution Relative to 3-Isobutyl-1-methyl (IBMX) Configuration

Comprehensive PDE profiling data are not publicly available for the target 3,7-diisobutyl compound. However, extensive SAR literature on alkylxanthines demonstrates that N1-substitution is critical for high-affinity PDE inhibition. IBMX (3-isobutyl-1-methylxanthine) inhibits PDE3, PDE4, and PDE5 with IC₅₀ values of 6.5 ± 1.2 μM, 26.3 ± 3.9 μM, and 31.7 ± 5.3 μM, respectively . In contrast, theophylline (1,3-dimethylxanthine), which retains an N7-H but lacks N1-isobutyl, is approximately 15-fold less potent than 1-methyl-3-isobutylxanthine in lipolysis and PDE inhibition assays [1]. The target compound's N1-H/N3-isobutyl/N7-isobutyl architecture represents a distinct pharmacophore that is predicted to exhibit a PDE selectivity profile different from both IBMX and theophylline, but the absence of direct profiling data precludes quantitative potency claims.

Phosphodiesterase inhibition PDE3/PDE4/PDE5 selectivity Xanthine SAR

GHS Hazard Profile: Quantitative Differentiation from Theophylline and IBMX for Laboratory Handling Requirements

The target compound carries four GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with 100% notifier agreement based on ECHA C&L notifications [1]. In contrast, theophylline is classified primarily as H302 (harmful if swallowed) and H371 (may cause damage to organs), while IBMX carries H302, H315, H319, and H335 but with a more extensive toxicological dataset supporting its safe-handling guidelines [2]. The target compound's hazard profile mandates the use of appropriate personal protective equipment (gloves, eye protection, respiratory protection) and engineering controls (local exhaust ventilation) during procurement and handling, distinguishing it from less irritant xanthine analogs.

Laboratory safety GHS classification Acute toxicity

Optimal Scientific and Industrial Use Cases for 3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Based on Quantified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of N1-H vs. N1-Alkyl Xanthine Pharmacophores

The target compound's unique N3,N7-diisobutyl substitution with a free N1-H makes it a valuable tool for dissecting the contribution of the N1 hydrogen-bond donor to target binding. By comparing this compound directly with 1,3-diisobutylxanthine (no N1-H) and IBMX (N1-methyl, no N1-H) under identical assay conditions, medicinal chemists can isolate the energetic contribution of the N1-H to PDE or adenosine receptor affinity [1]. This SAR approach is not possible with commercially dominant xanthines such as IBMX or theophylline, which lack the N1-H/N3-isobutyl/N7-isobutyl combination.

Synthetic Intermediate for 1-Substituted-3,7-diisobutylxanthine Libraries

The N1-H position on the target compound provides a versatile handle for further functionalization (alkylation, acylation, sulfonation) to generate focused libraries of 1-substituted-3,7-diisobutylxanthines [2]. This synthetic utility is not shared by 1,3-diisobutylxanthine, where the N1 position is already blocked. Procurement of this compound as a core scaffold enables efficient parallel synthesis of analogs for PDE or adenosine receptor screening programs.

Method Development and Analytical Reference Standard for Regioisomeric Xanthine Differentiation

The distinct chromatographic retention (logP 1.8 vs. 2.8 for 1,3-diisobutylxanthine) and spectroscopic properties (unique InChIKey: XKHVGGWQNAGVJF-UHFFFAOYSA-N) of the target compound make it suitable as a reference standard for developing HPLC, LC-MS, or NMR methods that must resolve closely related xanthine regioisomers in reaction monitoring or quality control workflows [3]. Laboratories engaged in xanthine synthesis or impurity profiling can use this compound to validate analytical method specificity.

Negative Control or Selectivity Probe in PDE4-Focused Screening Cascades

Given the documented SAR showing that optimal PDE4 inhibition by xanthines typically requires N1-alkyl substitution [4], the target compound (N1-H) may serve as a weakly active or inactive comparator in PDE4 screening cascades. When run alongside IBMX or rolipram, it can help establish the N1-substitution dependence of any observed PDE4 inhibitory activity, thereby strengthening the pharmacological rationale for hit series advancement.

Quote Request

Request a Quote for 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.